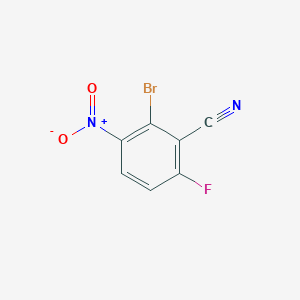

2-Bromo-6-fluoro-3-nitrobenzonitrile

Descripción

Propiedades

IUPAC Name |

2-bromo-6-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFYXADPJSYLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Bromo-6-fluoro-3-nitrobenzonitrile (CAS: 1807209-03-5): A Polyfunctional Scaffold for Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid synthesis of diverse, drug-like chemical space relies heavily on densely functionalized aromatic building blocks. 2-Bromo-6-fluoro-3-nitrobenzonitrile (CAS: 1807209-03-5) represents a premier example of such a scaffold[1]. Featuring four distinct, orthogonally reactive functional groups on a single benzene ring, this molecule enables precise, sequential derivatization. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this building block in the synthesis of complex pharmacophores, such as fused heterocycles and kinase inhibitors.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 2-Bromo-6-fluoro-3-nitrobenzonitrile is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule's low molecular weight and moderate polarity make it an ideal starting material that leaves ample "room" for structural elaboration within Lipinski's Rule of Five[2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Impact on Development |

| CAS Number | 1807209-03-5 | Unique identifier for global procurement and IP tracking[3]. |

| Molecular Formula | C₇H₂BrFN₂O₂ | High heavy-atom count relative to carbon indicates dense functionalization[4]. |

| Molecular Weight | 245.01 g/mol | Low baseline MW allows for multiple cross-coupling additions without exceeding 500 Da[5]. |

| SMILES | N#Cc1c(F)ccc([O-])c1Br | Defines the exact regiochemistry, confirming the relative positions of all reactive handles[1]. |

| TPSA | 69.6 Ų | Optimal baseline polarity; ensures that downstream derivatives maintain cellular permeability. |

Mechanistic Pathways & Orthogonal Reactivity

The true value of 2-Bromo-6-fluoro-3-nitrobenzonitrile lies in its orthogonal reactivity . Each functional group can be manipulated independently without cross-reacting with the others, provided the correct reaction conditions are selected.

-

C6-Fluorine (Nucleophilic Aromatic Substitution - SₙAr): Causality: In SₙAr reactions, the rate-determining step is the formation of the Meisenheimer complex. Fluorine is the optimal leaving group due to its extreme electronegativity, which maximizes the partial positive charge on the C6 carbon. Furthermore, C6 is activated by the strong electron-withdrawing effects of both the ortho-nitrile and para-nitro groups. This dual activation allows SₙAr to proceed rapidly even with weak nucleophiles.

-

C2-Bromine (Transition-Metal Catalysis): Causality: The C2 position is flanked by the nitrile (C1) and nitro (C3) groups. While this makes the ring highly electron-deficient (accelerating oxidative addition), the extreme steric hindrance severely retards transmetalation. Successful cross-coupling requires bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) to force reductive elimination.

-

C3-Nitro (Chemoselective Reduction): Causality: The nitro group can be reduced to an aniline, serving as a nucleophilic handle for subsequent cyclization. Iron-catalyzed reduction (Béchamp conditions) is strictly required over Pd/C hydrogenation to prevent unwanted hydrodehalogenation of the C2-bromine.

Figure 1: Orthogonal reactivity map of 2-Bromo-6-fluoro-3-nitrobenzonitrile.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in analytical checkpoint to confirm causality and reaction success before proceeding.

Protocol A: Regioselective SₙAr at the C6 Position

Objective: Displace the C6-fluorine with a primary amine while leaving the C2-bromine and C1-nitrile intact.

-

Setup: Dissolve 2-Bromo-6-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous DMF (0.2 M).

-

Reagent Addition: Add the primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Expert Insight: DIPEA is chosen over inorganic bases (like K₂CO₃) to maintain a homogeneous reaction and prevent base-catalyzed hydrolysis of the sensitive nitrile group.

-

Execution: Stir the mixture at 80°C for 4 hours.

-

Self-Validation Checkpoint (¹⁹F-NMR): Pull a 50 µL aliquot. The starting material exhibits a distinct fluorine resonance (typically between -105 and -115 ppm). The complete disappearance of this signal provides an unambiguous, quantitative metric for reaction completion.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to an amine without triggering hydrodehalogenation of the C2-bromine.

-

Setup: Suspend the SₙAr product from Protocol A in a 4:1 mixture of Ethanol/Water.

-

Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Expert Insight: This mild, electron-transfer-driven reduction avoids the use of hydrogen gas and palladium, perfectly preserving the aryl bromide for downstream cross-coupling.

-

Execution: Heat to 90°C under vigorous stirring for 2 hours.

-

Self-Validation Checkpoint (LC-MS): Monitor for a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons). The UV trace should show a significant hypsochromic shift due to the conversion of the electron-withdrawing nitro group to an electron-donating amine.

Figure 2: Sequential functionalization workflow with integrated self-validation checkpoints.

Strategic Applications in Medicinal Chemistry

The strategic placement of the nitrile, nitro, and halogens makes 1807209-03-5 a privileged precursor for fused bicyclic heterocycles .

For example, following the SₙAr (Protocol A) and Nitro Reduction (Protocol B), the resulting intermediate possesses an ortho-amino-benzonitrile motif. Treating this intermediate with strong acids or Lewis acids triggers an intramolecular cyclization between the newly formed C3-aniline and the C1-nitrile, yielding highly substituted quinazolines or amino-indazoles . These core structures are ubiquitous in FDA-approved kinase inhibitors (e.g., targeting EGFR, VEGFR, or BTK). The retained C2-bromine then serves as a late-stage diversification handle, allowing medicinal chemists to rapidly synthesize libraries of analogs via Suzuki-Miyaura coupling to optimize target binding affinity.

References

The following sources were utilized to verify the physicochemical properties, structural identifiers, and commercial availability of the compound discussed in this guide:

-

[1] BLD Pharm. 1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene / 2-Bromo-6-fluoro-3-nitrobenzonitrile Product Data. Source: bldpharm.com. URL:

-

[2] Guidechem. C7H2BrFN2O2 - Chemical Dictionary. Source: guidechem.com. URL:

-

[4] Bidepharm. CAS:1345471-69-3, 4-溴-2-氟-5-硝基甲苯 Properties. Source: bidepharm.com. URL:

-

[3] Chemsrc. 1807209-03-5_2-Bromo-6-fluoro-3-nitrobenzonitrile CAS. Source: chemsrc.com. URL:

-

[5] ChemicalBook. Benzonitrile, 2-bromo-6-fluoro-3-nitro- | 1807209-03-5. Source: chemicalbook.com. URL:

Sources

- 1. 2988223-19-2|1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. 1807209-03-5_2-Bromo-6-fluoro-3-nitrobenzonitrileCAS号:1807209-03-5_2-Bromo-6-fluoro-3-nitrobenzonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. CAS:1345471-69-3, 4-溴-2-氟-5-硝基甲苯-毕得医药 [bidepharm.com]

- 5. Benzonitrile, 2-bromo-6-fluoro-3-nitro- | 1807209-03-5 [m.chemicalbook.com]

The Physicochemical and Synthetic Profile of 2-Bromo-6-fluoro-3-nitrobenzonitrile: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and advanced materials science, highly functionalized aromatic scaffolds are critical for exploring complex chemical space. 2-Bromo-6-fluoro-3-nitrobenzonitrile (CAS: 1807209-03-5) [1] stands out as a premier poly-electrophilic building block. Characterized by a dense array of orthogonal reactive sites—a cyano group, a nitro group, and two distinct halogens—this molecule offers unparalleled regiocontrol for step-wise derivatization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental workflows. Designed for senior application scientists and synthetic chemists, this guide bypasses generic overviews to focus on the mechanistic "why" behind handling and reacting this highly activated scaffold.

Part 1: Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-Bromo-6-fluoro-3-nitrobenzonitrile is the first step in predicting its behavior in solution and during purification[2]. The synergistic electron-withdrawing effects of the substituents heavily influence its polarity, solubility, and reactivity.

| Property | Value | Source / Analytical Implication |

| Chemical Name | 2-Bromo-6-fluoro-3-nitrobenzonitrile | IUPAC Nomenclature |

| CAS Registry Number | 1807209-03-5 | [ChemSrc [1.1]] / [Guidechem[2]] |

| Molecular Formula | C₇H₂BrFN₂O₂ | Confirmed via exact mass analysis[1] |

| Molecular Weight | 245.01 g/mol | [Guidechem [1.2]] |

| SMILES String | N#Cc1c(F)ccc([O-])c1Br | Structural mapping[1] |

| Physical State | Crystalline Solid (Predicted) | Typical for halogenated nitrobenzonitriles; implies easy handling and weighing. |

| Reactivity Profile | Poly-electrophilic core | Highly activated for SNAr and transition-metal cross-coupling[3]. |

Part 2: Structural Causality & Orthogonal Reactivity

The true value of 2-Bromo-6-fluoro-3-nitrobenzonitrile lies in its programmable reactivity. As a Senior Application Scientist, it is crucial to understand the electronic causality that allows us to selectively target specific bonds without cross-reactivity.

-

The C6-Fluorine (SNAr Activation): The fluorine atom is situated ortho to the cyano group (-CN) and para to the nitro group (-NO₂). This dual electron-withdrawing effect creates a profound electron deficiency at C6. Because fluorine is highly electronegative, it stabilizes the anionic Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr), making it an exceptional leaving group.

-

The C2-Bromine (Cross-Coupling Site): Flanked by the cyano and nitro groups, the C-Br bond is sterically encumbered. However, the extreme electron depletion of the aromatic ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the oxidative addition of Palladium(0) species.

-

The C3-Nitro Group (Late-Stage Handle): Once the halogens are displaced, the nitro group can be selectively reduced to an aniline (-NH₂), opening pathways for amide couplings or heterocycle formations.

Caption: Logical map of orthogonal reactivity sites on the molecular scaffold.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure the integrity of the workflow.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Selective displacement of the C6-Fluorine with a primary amine nucleophile.

Mechanistic Causality: Why run this at 0–5°C? The synergistic ortho/para activation makes the C-F bond hyper-reactive. Running this at room temperature risks uncontrolled exotherms, leading to competitive displacement of the bromine or hydrolysis of the nitrile. Why use DMF? The highly polarized transition state requires a solvent with a high dielectric constant to stabilize the charge distribution.

Caption: Step-by-step experimental workflow for Nucleophilic Aromatic Substitution.

Step-by-Step Execution:

-

Preparation: Dissolve 1.0 eq of 2-Bromo-6-fluoro-3-nitrobenzonitrile in anhydrous DMF (0.2 M concentration).

-

Cooling & Base: Chill the reactor to 0°C using an ice-water bath. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Addition: Dropwise add 1.05 eq of the target primary amine over 30 minutes.

-

Validation Checkpoint: After 1 hour, sample the reaction for LC-MS. Self-Validation: The disappearance of the starting mass (m/z 245) and the appearance of the product mass (minus 19 Da for F, plus amine mass) confirms successful regioselective displacement.

-

Workup: Pour the mixture into vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the sterically hindered C2-Bromine position.

Mechanistic Causality: Why target the bromine before reducing the nitro group? Reducing the nitro group to an amine would enrich the ring's electron density, significantly decelerating the oxidative addition of Pd(0) into the C-Br bond. Why use Pd(dppf)Cl₂? The bidentate dppf ligand possesses a large bite angle, which forces the intermediate complexes into geometries that overcome the severe steric hindrance of the flanking -CN and -NO₂ groups during reductive elimination.

Caption: Step-by-step experimental workflow for Palladium-Catalyzed Suzuki Coupling.

Step-by-Step Execution:

-

Preparation: In an oven-dried Schlenk flask, combine the SNAr-modified intermediate (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Degassing: Purge the flask with Nitrogen. Add degassed 1,4-dioxane (0.1 M).

-

Base Addition: Inject a degassed 2M aqueous solution of Na₂CO₃ (2.5 eq). Causality: Aqueous base is required to activate the boronic acid into a boronate complex, facilitating transmetalation.

-

Heating: Heat the biphasic mixture to 85°C for 4–6 hours.

-

Validation Checkpoint: Perform TLC (Hexanes/EtOAc). Self-Validation: The starting material spot will vanish, and LC-MS will show the loss of the characteristic 1:1 bromine isotopic pattern (M / M+2 peaks), confirming successful debrominative coupling.

Part 4: Handling, Stability, and Storage

To maintain the chemical integrity of 2-Bromo-6-fluoro-3-nitrobenzonitrile, strict storage protocols must be adhered to:

-

Light Sensitivity: Nitroaromatics are prone to photochemical degradation. Store in amber glass vials.

-

Moisture Sensitivity: While not acutely hygroscopic, ambient moisture can slowly hydrolyze the cyano group to an amide over prolonged periods. Store in a desiccator under an inert argon or nitrogen atmosphere.

-

Thermal Stability: Keep refrigerated (2–8°C) for long-term storage to prevent gradual decomposition of the highly activated core.

References

-

ChemSrc. "2-Bromo-6-fluoro-3-nitrobenzonitrile physical and chemical properties." ChemSrc Database. URL: 1

-

Guidechem. "C7H2BrFN2O2 - Chemical Dictionary." Guidechem Database. URL: 2

-

BLD Pharm. "2-Bromo-6-fluoro-3-nitrobenzonitrile Product Information." BLD Pharm Catalog. URL: 3

Sources

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-nitrobenzonitrile: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-3-nitrobenzonitrile, a key chemical intermediate. Given the limited availability of experimental data for this specific compound, this document synthesizes information on its properties, outlines a plausible synthetic route based on established chemical principles, and details appropriate analytical and safety protocols. This guide is intended to serve as a valuable resource for professionals in organic synthesis and pharmaceutical development.

Introduction and Significance

2-Bromo-6-fluoro-3-nitrobenzonitrile (CAS No. 1807071-73-3) is a substituted aromatic compound whose structural complexity makes it a valuable building block in the synthesis of more complex molecules.[1] The presence of bromo, fluoro, and nitro groups, along with a nitrile functionality, offers multiple reaction sites for chemical modification. Halogenated and nitrated benzonitriles are significant precursors in the development of pharmaceuticals and agrochemicals. The strategic placement of these functional groups can influence the molecule's reactivity and its ultimate biological activity in larger constructs. While this specific molecule is not extensively documented in public literature, its constituent features suggest its potential as an intermediate in the creation of novel compounds with applications in medicinal chemistry and materials science.

Physicochemical Properties

A thorough search of available scientific literature and chemical databases did not yield experimentally determined melting and boiling points for 2-Bromo-6-fluoro-3-nitrobenzonitrile. However, data for the closely related analogue, 2-Bromo-6-fluorobenzonitrile, is available and can provide a useful point of reference.[2]

| Property | 2-Bromo-6-fluoro-3-nitrobenzonitrile | 2-Bromo-6-fluorobenzonitrile |

| CAS Number | 1807071-73-3 | 79544-27-7 |

| Molecular Formula | C7H2BrFN2O2 | C7H3BrFN |

| Molecular Weight | 245.01 g/mol | 200.01 g/mol |

| Melting Point | Data not available | 58-63 °C[2] |

| Boiling Point | Data not available | 254.6 ± 25.0 °C at 760 mmHg[2] |

Expert Insight on the Influence of the Nitro Group:

The addition of a nitro (-NO2) group to the 2-Bromo-6-fluorobenzonitrile backbone would be expected to significantly alter its physicochemical properties. The nitro group is a strong electron-withdrawing group and can participate in intermolecular dipole-dipole interactions. This would likely lead to a higher melting point for 2-Bromo-6-fluoro-3-nitrobenzonitrile compared to its non-nitrated counterpart due to stronger crystal lattice forces. Similarly, the boiling point is expected to be higher due to the increased molecular weight and polarity.

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Nitration

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction.

Caption: Proposed synthesis of 2-Bromo-6-fluoro-3-nitrobenzonitrile via electrophilic nitration.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure and would require optimization and validation in a laboratory setting.

1. Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a cooled mixture of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

2. Nitrating Mixture Preparation:

-

In the dropping funnel, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, ensuring the temperature is kept low.

3. Nitration Reaction:

-

Dissolve 2-Bromo-6-fluorobenzonitrile in a minimal amount of concentrated sulfuric acid and add it to the reaction flask.

-

Slowly add the nitrating mixture from the dropping funnel to the reaction flask, while vigorously stirring and maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Work-up and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate, crude 2-Bromo-6-fluoro-3-nitrobenzonitrile, is then collected by vacuum filtration.

-

Wash the crude product with cold water until the washings are neutral to litmus paper.

5. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-Bromo-6-fluoro-3-nitrobenzonitrile.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

-

Recrystallization: This purification technique is based on the principle of differential solubility of the desired compound and impurities in a given solvent at different temperatures, allowing for the isolation of a pure crystalline product.

Analytical Characterization

To ensure the identity and purity of the synthesized 2-Bromo-6-fluoro-3-nitrobenzonitrile, a combination of analytical techniques should be employed.

Caption: A typical analytical workflow for the characterization of 2-Bromo-6-fluoro-3-nitrobenzonitrile.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would likely provide good separation of the product from any starting materials or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure. The chemical shifts, coupling constants, and integration of the signals will provide definitive evidence for the arrangement of atoms in the molecule.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak. High-resolution mass spectrometry can further confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups present in the molecule, such as the nitrile (C≡N) and nitro (NO₂) stretching vibrations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-6-fluoro-3-nitrobenzonitrile is not widely available, the safety precautions for the closely related 2-Bromo-6-fluorobenzonitrile and other nitrated aromatic compounds should be strictly followed.[3][4]

-

Hazard Statements: Based on analogous compounds, 2-Bromo-6-fluoro-3-nitrobenzonitrile is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of 2-Bromo-6-fluoro-3-nitrobenzonitrile for research and development purposes. As with any chemical synthesis and handling, all procedures should be carried out with due diligence and adherence to established safety protocols.

References

- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P

-

2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem. [Link]

- SAFETY DATA SHEET - CymitQuimica. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P

- Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | P

- EP3810602A1 - Compounds - Google P

- Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1 - Googleapis.com.

-

6-Bromo-2-fluoro-3-nitrobenzonitrile | CAS#:1807071-73-3 | Chemsrc. [Link]

-

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid - PubChem. [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? - ResearchGate. [Link]

- Physical-chemical properties of InSb+Mg3Sb2 eutectic systems: synthesis, characterization, and applic

-

"Fluorobenzene". - Organic Syntheses Procedure. [Link]

-

Properties of Germanium - Sydor Optics. [Link]

-

mp-540707: Cs2Sn(GeO3)3 (hexagonal, P6_3/m, 176) - Materials Project. [Link]

-

(PDF) Physical-chemical properties of InSb+Mg3Sb2 eutectic systems: synthesis, characterization, and applications - ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-6-fluoro-3-nitrobenzonitrile in Common Laboratory Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 2-Bromo-6-fluoro-3-nitrobenzonitrile. This guide presents a predictive analysis based on its chemical structure and established physicochemical principles. Furthermore, it provides a comprehensive, field-proven methodology for the experimental determination of its solubility, designed to yield reliable and reproducible results for researchers, scientists, and drug development professionals.

Section 1: Introduction and Strategic Importance

2-Bromo-6-fluoro-3-nitrobenzonitrile (CAS No. 1807071-73-3) is a highly functionalized aromatic compound. Its structure, featuring a benzonitrile core substituted with three powerful electron-withdrawing groups—a bromine atom, a fluorine atom, and a nitro group—marks it as a pivotal building block in modern organic synthesis. Benzonitrile derivatives are indispensable precursors in the creation of a wide array of pharmaceuticals and agrochemicals, where the nitrile moiety serves as a versatile synthetic handle for transformations into amines, carboxylic acids, or various heterocyclic systems.[1][2][3]

The utility of an intermediate like 2-Bromo-6-fluoro-3-nitrobenzonitrile in a laboratory or industrial setting is fundamentally governed by its solubility. A thorough understanding of its behavior in common laboratory solvents is not merely academic; it is a critical prerequisite for:

-

Reaction Engineering: Selecting an appropriate solvent system to ensure all reactants remain in the solution phase, thereby maximizing reaction rates and yields.

-

Purification and Crystallization: Designing effective crystallization protocols for purification, where solubility and insolubility in specific solvents are precisely manipulated.

-

Formulation Development: For compounds intended for biological screening, solubility in aqueous and organic media is a primary determinant of bioavailability and testability.[4][5]

-

Analytical Method Development: Choosing suitable diluents for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a predictive solubility profile for 2-Bromo-6-fluoro-3-nitrobenzonitrile and a robust, step-by-step protocol for its empirical determination.

Section 2: Physicochemical Profile and Predicted Solubility

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like".[6][7] We can predict the solubility of 2-Bromo-6-fluoro-3-nitrobenzonitrile by analyzing its key structural features.

Table 1: Physicochemical Properties of 2-Bromo-6-fluoro-3-nitrobenzonitrile

| Property | Value / Prediction | Source / Rationale |

|---|---|---|

| CAS Number | 1807071-73-3 | [8] |

| Molecular Formula | C₇H₂BrFN₂O₂ | [8] |

| Molecular Weight | 245.01 g/mol | [8] |

| Physical Form | Predicted to be a solid at room temperature. | Based on related structures like 2-Bromo-6-fluorobenzonitrile (m.p. 58-62°C).[9] |

| Polarity | High | The molecule possesses multiple strong polar functional groups (C≡N, -NO₂, C-F, C-Br) creating a significant molecular dipole moment. |

| Hydrogen Bond Donor | No | The molecule lacks acidic protons (e.g., -OH, -NH). |

| Hydrogen Bond Acceptor | Yes | The nitrogen of the nitrile group and the oxygens of the nitro group can act as hydrogen bond acceptors. |

Qualitative Solubility Prediction:

Based on its highly polar, aprotic nature, the following solubility profile is anticipated:

-

High Solubility in Polar Aprotic Solvents: The compound is expected to be highly soluble in solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile. These solvents can engage in strong dipole-dipole interactions with the polar functional groups of the solute.[7]

-

Moderate Solubility in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and Isopropanol should dissolve the compound to a moderate extent. While they are polar, the energy required to disrupt their hydrogen-bonding network to accommodate the solute may limit solubility compared to aprotic solvents.

-

Low to Negligible Solubility in Nonpolar Solvents: Due to the compound's significant polarity, it is expected to have very limited solubility in nonpolar solvents like Toluene, Hexane, and Diethyl Ether.[7][10] The weak van der Waals forces offered by these solvents are insufficient to overcome the strong intermolecular forces of the crystalline solute.

Section 3: A Validated Protocol for Experimental Solubility Determination

This section details the equilibrium solubility method, a gold-standard technique for generating accurate and thermodynamically relevant solubility data.[5][11] The causality behind each step is explained to ensure scientific integrity.

Principle

The method involves creating a saturated solution by agitating an excess of the solid compound in a known volume of solvent at a constant temperature until thermodynamic equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified, which, by definition, is its solubility in that solvent at that temperature.

Materials and Equipment

-

Solute: 2-Bromo-6-fluoro-3-nitrobenzonitrile

-

Solvents: A range of analytical grade solvents (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pipettes

-

2 mL glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Safety Precautions

While specific toxicology data for this compound is unavailable, related benzonitriles are classified as harmful if swallowed and are known to cause skin, eye, and respiratory irritation.[12][13][14] Therefore, all manipulations should be performed in a certified fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Step-by-Step Experimental Methodology

Part A: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 2-Bromo-6-fluoro-3-nitrobenzonitrile and dissolve it in a known volume (e.g., 10.0 mL) of a suitable solvent in which it is highly soluble (e.g., Acetonitrile) to create a stock solution of known concentration (~1 mg/mL).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of decreasing concentration.

-

Analytical Measurement: Analyze each standard by HPLC-UV or UV-Vis spectroscopy and record the peak area or absorbance.

-

Curve Generation: Plot the analytical signal (y-axis) against the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

Part B: Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of solid 2-Bromo-6-fluoro-3-nitrobenzonitrile (e.g., ~10-20 mg) to a series of pre-weighed 2 mL glass vials. The visual presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[11]

-

Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C / 298.15 K). Agitate the vials for 24 to 72 hours. This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, as dissolution kinetics can be slow.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended particles. This step is critical to prevent artificially high results from the analysis of undissolved solid.

-

Supernatant Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter. Immediately perform a precise dilution of the filtrate into the mobile phase or a suitable solvent to bring its concentration within the range of the previously established calibration curve.

-

Concentration Determination: Analyze the diluted sample using the same analytical method (Part A) to determine its concentration.

-

Solubility Calculation: Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound. Express the final result in mg/mL or mol/L.

Section 4: Visualized Experimental and Logical Workflows

A clear visual representation of the experimental process and the underlying logic is essential for protocol adherence and understanding the interplay of molecular properties.

Caption: Workflow for the experimental determination of solubility.

Caption: Relationship between solute polarity and solvent class.

Section 5: Summary and Conclusion

While quantitative solubility data for 2-Bromo-6-fluoro-3-nitrobenzonitrile is not currently published, a detailed analysis of its molecular structure strongly predicts high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents. This predictive framework provides a crucial starting point for its application in research and development.

The provided experimental protocol offers a robust, self-validating system for empirically determining these solubility values. By adhering to the principles of using excess solute, ensuring sufficient time for thermodynamic equilibration, and employing careful phase separation and analysis, researchers can generate the high-quality, reliable data necessary for process optimization, purification design, and successful drug development endeavors.

Section 6: References

-

Vertex AI Search. (2026). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. [Online]. Available at:

-

Vertex AI Search. (n.d.). Polarity of Solvents. [Online]. Available at:

-

Reichardt, C. (n.d.). Solvents and Solvent Effects in Organic Chemistry. Wiley Online Library. [Online]. Available at: [Link]

-

BenchChem. (n.d.). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. [Online]. Available at:

-

Scribd. (n.d.). Polarity of Solvents. [Online]. Available at:

-

Vertex AI Search. (n.d.). Classification of organic compounds By solubility. [Online]. Available at:

-

Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available at:

-

Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online]. Available at:

-

Life Chemicals. (2022). Compound solubility measurements for early drug discovery. [Online]. Available at:

-

Vertex AI Search. (n.d.). Polarity Index. [Online]. Available at:

-

BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. [Online]. Available at:

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Online]. Available at:

-

Chemistry Online @ UTSC. (n.d.). Solubility. [Online]. Available at:

-

Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzonitrile. [Online]. Available at:

-

ResearchGate. (n.d.). Application of Nitrile in Drug Design. [Online]. Available at:

-

PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139. [Online]. Available at:

-

ChemScene. (2023). Safety Data Sheet - 6-Bromo-2,3-difluorobenzonitrile. [Online]. Available at:

-

Chemsrc. (2025). 6-Bromo-2-fluoro-3-nitrobenzonitrile | CAS#:1807071-73-3. [Online]. Available at:

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4-fluorobenzonitrile. [Online]. Available at:

-

Chem-Impex. (n.d.). 2-Bromo-6-fluorobenzonitrile. [Online]. Available at:

-

BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents. [Online]. Available at:

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-nitrobenzonitrile. [Online]. Available at:

-

Vertex AI Search. (n.d.). Solubility of C60 in a Variety of Solvents. [Online]. Available at:

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. chem.ws [chem.ws]

- 7. benchchem.com [benchchem.com]

- 8. 6-Bromo-2-fluoro-3-nitrobenzonitrile | CAS#:1807071-73-3 | Chemsrc [m.chemsrc.com]

- 9. chemimpex.com [chemimpex.com]

- 10. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

Decoding the Reactivity of 2-Bromo-6-fluoro-3-nitrobenzonitrile: A Strategic Guide for Late-Stage Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Introduction

As a Senior Application Scientist, I frequently encounter poly-functionalized arenes that serve as critical nodes in drug discovery. 2-Bromo-6-fluoro-3-nitrobenzonitrile (CAS: 1807209-03-5) is a masterclass in competing electronic effects[1]. Rather than viewing this molecule as a static structure, we must approach it as a dynamic system of orthogonal reactivity vectors. This whitepaper deconstructs its chemical behavior, providing a self-validating framework for sequential functionalization.

Structural and Electronic Profiling: The Causality of Reactivity

To master this scaffold, one must understand the electronic topology of its benzene ring. The core is heavily electron-deficient, decorated with three electron-withdrawing groups (EWGs): a cyano group (-CN) at C1, a nitro group (-NO2) at C3, and a highly electronegative fluorine (-F) at C6. A bromine atom (-Br) sits at C2.

-

The Primary Vector (C6-F SNAr): The fluorine atom is ortho to the cyano group and para to the nitro group. This specific geometric arrangement drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C6 position highly susceptible to nucleophilic attack (2)[2]. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this transition state far better than bromine, making it the superior leaving group despite having a stronger carbon-halogen bond (3)[3].

-

The Secondary Vector (C2-Br Cross-Coupling): While inert to mild SNAr conditions relative to fluorine, the C-Br bond is primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables downstream Suzuki-Miyaura or Buchwald-Hartwig couplings once the C6 position is secured.

-

The Tertiary Vector (C3-NO2 Reduction): The nitro group acts as a synthetic placeholder. Once its powerful electron-withdrawing properties have been leveraged to facilitate the initial SNAr reaction, it can be chemoselectively reduced to an amine, unlocking further derivatization.

Experimental Workflows: A Self-Validating System

The following protocols are designed to be strictly orthogonal—each reaction targets a specific functional group without perturbing the others.

Phase 1: Chemoselective SNAr at C6

Causality: We utilize an aqueous, surfactant-free environment. The hydrophobic effect drives the organic substrates together, while the insolubility of the resulting product prevents over-reaction and allows for solvent-free purification (4)[4].

-

Reagent Charging: To a 100 mL round-bottom flask, add 2-bromo-6-fluoro-3-nitrobenzonitrile (10.0 mmol) and K3PO4 (11.1 mmol). The mild base neutralizes generated HF without hydrolyzing the sensitive cyano group.

-

Solvent & Nucleophile: Add distilled water (20 mL) followed by the amine nucleophile (e.g., morpholine, 10.5 mmol).

-

Reaction: Stir the biphasic mixture vigorously at 80 °C for 4–6 hours.

-

Isolation: Cool to ambient temperature. The resulting 6-amino-2-bromo-3-nitrobenzonitrile derivative will precipitate. Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum. Self-Validation: The reaction is self-purifying. The starting material is slightly soluble, but the product is highly insoluble in water, driving the equilibrium forward and allowing isolation via simple filtration without chromatography[4].

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Causality: With the C6 position functionalized, the C2-Br bond becomes the primary target. The steric bulk from the adjacent cyano and new C6-amine groups necessitates a bidentate ligand with a large bite angle, such as dppf, to facilitate reductive elimination.

-

Setup: In a Schlenk flask, combine the SNAr product (5.0 mmol), an aryl boronic acid (6.0 mmol), and K2CO3 (10.0 mmol).

-

Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL).

-

Catalyst: Introduce Pd(dppf)Cl2 (0.25 mmol, 5 mol%) under a positive pressure of nitrogen.

-

Reaction: Heat the mixture at 90 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography. Self-Validation: Complete consumption of the bromide without the appearance of debrominated byproducts on LC-MS validates the efficacy of the chosen catalyst and base combination.

Phase 3: Chemoselective Nitro Reduction at C3

Causality: Standard catalytic hydrogenation (Pd/C, H2) risks hydrodehalogenation of any remaining halogens or over-reduction of the cyano group. Iron powder in the presence of ammonium chloride provides a mild, single-electron transfer reduction pathway that is strictly chemoselective for the nitro group.

-

Setup: Dissolve the coupled intermediate (3.0 mmol) in EtOH/H2O (3:1 v/v, 15 mL).

-

Reagents: Add Iron powder (325 mesh, 15.0 mmol) and NH4Cl (6.0 mmol).

-

Reaction: Heat at 80 °C for 2 hours.

-

Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, and wash with saturated NaHCO3. Self-Validation: A distinct visual color shift from deep yellow/orange (nitroarene) to pale yellow/colorless (aniline) serves as an immediate, reliable indicator of complete reduction.

Quantitative Reactivity Data

| Reaction Vector | Reagents / Catalyst | Target Position | Yield Range | Chemoselectivity Note |

| SNAr | Amines, K3PO4, H2O | C6 (Fluoro) | 85–98% | Complete displacement of F; Br remains intact. |

| Suzuki Coupling | R-B(OH)2, Pd(dppf)Cl2, K2CO3 | C2 (Bromo) | 75–90% | Requires robust ligand (dppf) due to ortho-steric hindrance. |

| Nitro Reduction | Fe powder, NH4Cl, EtOH/H2O | C3 (Nitro) | 80–95% | Avoids catalytic hydrogenation to prevent dehalogenation. |

Mechanistic Pathway Diagram

Figure 1: Orthogonal late-stage functionalization workflow of 2-bromo-6-fluoro-3-nitrobenzonitrile.

References

- Source: Organic Process Research & Development (ACS Publications)

- SNAR process for preparing benzimidazole compounds (US8183385B2)

- Source: PubMed Central (PMC)

Sources

- 1. CAS:1807698-28-7, 2-Amino-4-bromo-6-fluoro-3-nitrobenzonitrile-毕得医药 [bidepharm.com]

- 2. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8183385B2 - SNAR process for preparing benzimidazole compounds - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

The Strategic Application of Fluorinated Benzonitriles in Modern Drug Discovery: A Technical Whitepaper

Executive Summary The incorporation of fluorine into organic molecules has fundamentally transformed modern medicinal chemistry. Among the myriad of fluorinated scaffolds, fluorinated benzonitriles have emerged as a privileged class of pharmacophores and synthetic intermediates. This whitepaper explores the mechanistic rationale behind their efficacy, details their applications in oncology and endocrinology, and provides validated synthetic methodologies for their integration into drug discovery pipelines 1.

Mechanistic Rationale: The "Fluorine-Nitrile" Synergy

The strategic pairing of a fluorine atom and a nitrile group on a benzene ring creates a unique electronic and steric environment that solves several common pharmacokinetic liabilities in drug design.

-

Metabolic Stability & Lipophilicity : The highly electronegative fluorine atom strengthens the C-F bond, effectively blocking cytochrome P450-mediated oxidative metabolism at that specific aromatic position. Furthermore, it enhances the molecule's overall lipophilicity, which directly improves cell membrane permeability and oral bioavailability 2.

-

Target Affinity & Bioisosterism : The nitrile group acts as a potent, low-steric-bulk hydrogen bond acceptor and a bioisostere for halogens or carbonyl groups. When positioned ortho or meta to a fluorine atom, the combined electron-withdrawing effects significantly modulate the pKa of adjacent functional groups, optimizing the binding thermodynamics within the target protein's active site.

Privileged Pharmacophores in Clinical Applications

2.1. Endocrinology: The 4-Cyano-3-(trifluoromethyl)phenyl Scaffold

The 4-cyano-3-(trifluoromethyl)phenyl moiety is a hallmark of modern androgen receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs). Experimental compounds like S-23 utilize this highly specific fluorinated benzonitrile derivative to achieve exceptional binding affinity (Ki = 1.7 ± 0.2 nM) 3. The electron-deficient aromatic ring engages in strong π-π stacking and dipole interactions within the AR ligand-binding domain, acting as a full agonist in vitro while demonstrating tissue-selective anabolic effects in vivo.

Fig 1. AR signaling pathway and its competitive inhibition by fluorinated benzonitriles.

2.2. Targeted Kinase and PARP Inhibitors

Fluorinated benzonitriles are critical starting materials for synthesizing targeted oncology therapeutics. For instance, 2-amino-6-fluorobenzonitrile is an ideal precursor for synthesizing quinazoline-based kinase inhibitors (such as analogues of Gefitinib and Lapatinib) due to the highly reactive ortho-positioning of the amine and nitrile groups 4. Similarly, 5-(aminomethyl)-2-fluorobenzonitrile is a strategic building block for Poly(ADP-ribose) polymerase (PARP) inhibitors, where the aminomethyl group serves as a critical pharmacophoric element for deep active-site penetration 5.

Quantitative Data: Efficacy in Tubulin Polymerization Inhibition

Recent investigations into fluorinated benzotriazole-acrylonitrile derivatives have demonstrated potent microtubule-destabilizing activity. The introduction of the fluorinated benzonitrile scaffold arrests the cell cycle and induces apoptosis. The quantitative structure-activity relationship (QSAR) data is summarized below 2:

| Compound ID | Target Cell Line | IC50 (nM) | Mechanistic Observation |

| Derivative 5 | HeLa | 5.2 | High potency due to optimal hydrogen bonding at the nitrile group. |

| Derivative 5 | MCF-7 | 6.8 | Strong metabolic resistance afforded by the fluorine atom. |

| Derivative 5 | A375 | 4.5 | Highest observed binding affinity in melanoma models. |

| Derivative 8 | HeLa | 12.1 | Reduced efficacy likely due to steric hindrance at the ortho position. |

| Derivative 9 | A375 | 7.6 | Moderate destabilization of tubulin dynamics. |

Experimental Methodology: Synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile

The synthesis of PARP inhibitor precursors requires high-fidelity chemical transformations to prevent unwanted defluorination. The following self-validating protocol details the multi-step synthesis of 5-(aminomethyl)-2-fluorobenzonitrile from 2-fluoro-5-methylbenzonitrile5.

Fig 2. Synthetic workflow for 5-(Aminomethyl)-2-fluorobenzonitrile highlighting selective reduction.

Step 1: Benzylic Bromination Causality: N-Bromosuccinimide (NBS) is used alongside Azobisisobutyronitrile (AIBN) as a radical initiator. This combination maintains a low steady-state concentration of Br₂, ensuring that substitution occurs exclusively at the benzylic methyl group via a radical mechanism, rather than undergoing electrophilic aromatic substitution on the ring.

-

Dissolve 2-fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous trifluorotoluene (a greener alternative to CCl₄).

-

Add NBS (1.05 eq) and AIBN (0.05 eq). Reflux the mixture under an inert argon atmosphere for 4-6 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the starting material validates the end of the reaction.

-

Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo to yield 5-(bromomethyl)-2-fluorobenzonitrile.

Step 2: Aliphatic Cyanation Causality: Sodium cyanide (NaCN) in a polar aprotic solvent (DMF) facilitates a rapid and highly efficient Sₙ2 displacement of the primary benzylic bromide.

-

Dissolve the crude 5-(bromomethyl)-2-fluorobenzonitrile in anhydrous DMF.

-

Add NaCN (1.2 eq) portion-wise at 0°C to control the exotherm and prevent dimerization.

-

Stir at room temperature for 12 hours.

-

Validation: Quench a micro-aliquot in water, extract with EtOAc, and run TLC. A new, more polar spot indicates the successful formation of 5-(cyanomethyl)-2-fluorobenzonitrile.

-

Workup: Dilute with water, extract with EtOAc, wash organics extensively with brine to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography.

Step 3: Selective Nitrile Reduction Causality: Borane-tetrahydrofuran (BH₃·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and risks reducing the aromatic nitrile or triggering an SₙAr defluorination due to the highly activated nature of the fluorobenzene ring. BH₃·THF selectively reduces the more electron-rich aliphatic nitrile to a primary amine while leaving the aromatic nitrile and fluorine intact.

-

Dissolve 5-(cyanomethyl)-2-fluorobenzonitrile in anhydrous THF and cool to 0°C under argon.

-

Dropwise add BH₃·THF (3.0 eq). Reflux the mixture for 8 hours.

-

Validation: Cool to 0°C and carefully quench with Methanol (MeOH) to destroy excess borane. The cessation of H₂ gas evolution serves as a physical validation of complete quenching.

-

Add 1M HCl to break the boron-amine complex, then basify with NaOH to pH 10.

-

Extract the free base with dichloromethane, dry, and concentrate to yield pure 5-(aminomethyl)-2-fluorobenzonitrile. Confirm purity (>98%) via ¹H NMR and HPLC before downstream PARP inhibitor synthesis.

Conclusion

Fluorinated benzonitriles represent a masterclass in rational drug design. By leveraging the synergistic electronic properties of fluorine and nitrile groups, medicinal chemists can finely tune the pharmacokinetics, metabolic stability, and target affinity of novel therapeutics. As synthetic methodologies continue to advance, the integration of these privileged scaffolds will remain a cornerstone of next-generation drug discovery.

References

-

PubMed / Endocrinology. "Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception." National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-6-fluoro-3-nitrobenzonitrile: A Polyfunctional Scaffold for Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on the strategic selection of polyfunctional building blocks. 2-Bromo-6-fluoro-3-nitrobenzonitrile (CAS: 1807209-03-5) represents a masterclass in synthetic design[1]. Featuring four distinct, orthogonally reactive substituents on a single benzene ring, this molecule serves as a highly versatile hub for divergent synthesis.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction schemes. Here, we will dissect the electronic and steric causality governing the reactivity of this scaffold, providing researchers with self-validating, field-proven methodologies for heteroannulation and transition-metal catalyzed cross-coupling.

Structural Anatomy & Reactivity Profiling

The synthetic utility of 2-bromo-6-fluoro-3-nitrobenzonitrile stems from the precise spatial arrangement of its functional groups. Understanding the push-pull electronic dynamics and steric microenvironments is critical for predicting regioselectivity.

-

C6-Fluoro (The Electrophilic Hotspot): Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I). This effect is profoundly amplified by the strongly electron-withdrawing ortho-cyano group (-M effect), rendering the C6 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

-

C2-Bromo (The Sterically Hindered Anchor): While the C-Br bond is primed for palladium-catalyzed oxidative addition, it is flanked by the cyano (C1) and nitro (C3) groups. This creates immense steric hindrance, necessitating specialized bulky ligands to facilitate cross-coupling[3].

-

C1-Cyano (The Cyclization Trap): Beyond activating the ring, the electrophilic nitrile carbon serves as an internal trap for adjacent nucleophiles, making it ideal for the synthesis of fused bicyclic systems like indazoles or quinazolines.

-

C3-Nitro (The Latent Amine): The nitro group provides strong electronic deactivation of the ring, stabilizing intermediates during SNAr. Post-coupling, it can be seamlessly reduced to an aniline derivative for further functionalization.

Fig 1. Orthogonal reactivity map of 2-Bromo-6-fluoro-3-nitrobenzonitrile.

Core Synthetic Workflows

Workflow A: SNAr-Driven Heteroannulation (Indazole Synthesis)

The Causality: The synthesis of 3-aminoindazoles is a high-value transformation in drug discovery. When 2-bromo-6-fluoro-3-nitrobenzonitrile is treated with hydrazine, the terminal nitrogen of hydrazine selectively attacks the highly electrophilic C6 position. The fluorine atom acts as an excellent leaving group, stabilizing the transient Meisenheimer complex. Once the 6-hydrazinyl intermediate is formed, the secondary amine of the hydrazine moiety is perfectly positioned to attack the electrophilic C1-cyano carbon, driving an irreversible intramolecular cyclization to yield 7-bromo-6-nitro-1H-indazol-3-amine [2].

Fig 2. Stepwise mechanism for the synthesis of the 3-aminoindazole scaffold.

Self-Validating Experimental Protocol:

-

Reaction Setup: Dissolve 2-bromo-6-fluoro-3-nitrobenzonitrile (1.0 equiv) in absolute ethanol (0.2 M). Ethanol is chosen as a polar protic solvent to stabilize the polar transition state of the SNAr reaction.

-

Reagent Addition: Add hydrazine hydrate (3.0 equiv) dropwise at 0 °C. Caution: Exothermic reaction.

-

Heating & Cyclization: Elevate the temperature to 80 °C (reflux) for 4 hours.

-

Validation Checkpoint (TLC/LC-MS): Monitor the reaction. The starting material will show a distinct isotopic pattern (1:1 ratio for

Br/ -

Workup: Cool to room temperature. The product often precipitates directly from the ethanol. Filter the solid, wash with cold water (to remove excess hydrazine and unreacted salts), and dry under high vacuum.

Workflow B: Sterically-Hindered Suzuki-Miyaura Cross-Coupling

The Causality:

Attempting a standard Suzuki coupling (e.g., using

Self-Validating Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-6-fluoro-3-nitrobenzonitrile (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous

(2.0 equiv). -

Catalyst Generation: Add

(2.5 mol%) and SPhos (10 mol%). -

Solvent System: Add a degassed mixture of Toluene/Water (4:1, 0.1 M). The biphasic system ensures the solubility of both the highly organic substrates and the inorganic base.

-

Coupling: Purge the flask with argon and heat to 90 °C for 12 hours.

-

Validation Checkpoint: Perform an LC-MS analysis of the organic layer. The disappearance of the brominated isotopic pattern and the emergence of the biaryl mass confirms successful oxidative addition and transmetalation.

-

Workup: Cool the mixture, dilute with ethyl acetate, and wash with brine. Dry the organic layer over

, concentrate, and purify via flash column chromatography.

Physicochemical & Handling Data

To ensure reproducibility and safety in the laboratory, the fundamental physicochemical properties of 2-bromo-6-fluoro-3-nitrobenzonitrile are summarized below[1].

| Property | Value / Description |

| Chemical Name | 2-Bromo-6-fluoro-3-nitrobenzonitrile |

| CAS Number | 1807209-03-5 |

| Molecular Formula | |

| Molecular Weight | 245.01 g/mol |

| SMILES String | N#Cc1c(F)ccc([O-])c1Br |

| Storage Conditions | Sealed in dry, room temperature. Protect from light. |

| Hazard Classification | Class 6.1 (Toxic). H301, H311, H331 (Toxic if swallowed, in contact with skin, or inhaled). |

Conclusion

2-Bromo-6-fluoro-3-nitrobenzonitrile is not merely a chemical reagent; it is a programmable synthetic hub. By understanding the electronic activation of the C6-fluorine and the steric demands of the C2-bromine, medicinal chemists can orchestrate precise, multi-step syntheses of complex heterocyclic scaffolds. Whether utilized for late-stage diversification or as the foundational core of a novel drug candidate, this building block exemplifies the power of rationally designed polyfunctional arenes.

References

Sources

Commercial suppliers and purchasing of 2-Bromo-6-fluoro-3-nitrobenzonitrile

An In-Depth Technical Guide to the Commercial Sourcing of 2-Bromo-6-fluoro-3-nitrobenzonitrile for Advanced Research and Development

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview for the procurement and handling of 2-Bromo-6-fluoro-3-nitrobenzonitrile. As a polysubstituted aromatic compound, this reagent is a valuable building block in medicinal chemistry and materials science. Its utility is derived from the unique combination of reactive sites: a nitrile group, and bromo, fluoro, and nitro functionalities. These features allow for a diverse range of chemical transformations, making it an important intermediate in the synthesis of complex target molecules. The strategic incorporation of fluorine is particularly noteworthy, as it can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3][4]

Navigating Isomers and Identifying the Correct Compound

A critical first step in the procurement process is the precise identification of the desired isomer. The substitution pattern on the benzonitrile ring dramatically affects the compound's reactivity and its suitability for a specific synthetic route. The compound "2-Bromo-6-fluoro-3-nitrobenzonitrile" is one of several possible isomers. It is imperative to verify the exact structure and corresponding CAS (Chemical Abstracts Service) number before purchasing.

For example, two known isomers include:

-

6-Bromo-2-fluoro-3-nitrobenzonitrile: CAS Number 1807071-73-3

-

3-Bromo-2-fluoro-6-nitrobenzonitrile: CAS Number 1805597-24-3[5]

Always use the CAS number to ensure you are ordering the correct molecule for your research. This guide will proceed with general advice applicable to this class of compounds, but all purchasing and safety protocols must be cross-referenced with the supplier's documentation for the specific CAS number you intend to purchase.

Commercial Suppliers and Procurement

Several reputable chemical suppliers specialize in providing complex organic building blocks for research and development. When sourcing 2-Bromo-6-fluoro-3-nitrobenzonitrile or its isomers, it is advisable to consider suppliers who provide comprehensive analytical data and have a strong track record in the pharmaceutical and biotechnology sectors.

Table 1: Representative Commercial Suppliers of Substituted Bromofluorobenzonitriles

| Supplier | Example Compound Offered | Purity | Notes |

| Sigma-Aldrich (Merck) | 2-Bromo-6-fluorobenzonitrile | 98%[6] | A major global supplier with extensive documentation (CoA, SDS) readily available.[6] |

| Tokyo Chemical Industry (TCI) | 2-Bromo-6-fluorobenzonitrile | >97.0% (GC)[7] | Offers a wide range of fluorinated building blocks with detailed specifications.[7] |

| ChemScene | 2-Amino-6-bromo-3-fluorobenzonitrile | ≥98%[8] | Specializes in bioactive small molecules and building blocks, offering custom synthesis services.[8] |

| Alfa Chemistry | 2-Bromo-3,6-difluorobenzonitrile | Custom | Provides a range of organofluorine compounds and custom synthesis services.[9] |

| BLD Pharm | 3-Bromo-2-fluoro-6-nitrobenzonitrile | Custom | Lists specific, more complex isomers, indicating specialized synthesis capabilities.[5] |

| Chemsrc | 6-Bromo-2-fluoro-3-nitrobenzonitrile | Custom | A platform that connects buyers with various manufacturers, listing specific isomers. |

Causality Behind Supplier Selection: The choice of supplier should not be based on price alone. A supplier like Sigma-Aldrich or TCI is often chosen for critical early-stage research due to their stringent quality control, extensive and reliable documentation, and robust supply chain. For more complex or custom-synthesized isomers, a specialized supplier like BLD Pharm or ChemScene may be necessary. The key is to partner with a supplier who can provide a detailed Certificate of Analysis (CoA) and is transparent about their quality control processes.[10][11]

Scientific Integrity: Quality Control and Validation

Ensuring the purity and identity of the starting material is fundamental to the integrity of any research program. A contaminated or misidentified reagent can lead to failed reactions, irreproducible results, and significant delays.

The CoA is a critical document that should be reviewed before the material is used. Key parameters to check include:

-

Identity Confirmation: The CoA should confirm the structure, typically via ¹H NMR, ¹³C NMR, or Mass Spectrometry data, which should be consistent with the structure of 2-Bromo-6-fluoro-3-nitrobenzonitrile.

-

Purity Assessment: Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12] For most research applications, a purity of ≥97% is recommended. The chromatogram should show a single major peak with minimal impurities.

-

Physical Properties: Properties like melting point and appearance should be consistent with the reference values. For example, the related compound 2-Bromo-6-fluorobenzonitrile is described as a white to light yellow powder with a melting point of 58-62°C.[6]

It is best practice to perform an independent verification of the material upon receipt.

Step-by-Step Incoming Material Verification Protocol:

-

Documentation Review: Cross-reference the supplier's label, CoA, and your purchase order to ensure the correct material and lot number have been received.

-

Visual Inspection: Observe the physical appearance of the compound. It should be a homogenous solid, free of discoloration or foreign matter.

-

Melting Point Determination:

-

Place a small amount of the compound into a capillary tube.

-

Use a calibrated melting point apparatus to determine the melting point range.

-

Causality: A sharp melting point close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.

-

-

Spectroscopic Confirmation (Optional but Recommended):

-

Prepare a dilute solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Causality: The observed chemical shifts, splitting patterns, and integration values should be consistent with the expected structure of 2-Bromo-6-fluoro-3-nitrobenzonitrile. This provides unambiguous confirmation of the molecule's identity.

-

Safety, Handling, and Storage

Substituted nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.[13]

While a specific Safety Data Sheet (SDS) for 2-Bromo-6-fluoro-3-nitrobenzonitrile may need to be obtained from the supplier, the hazard profile can be inferred from structurally related compounds. For instance, related bromofluorobenzonitriles and fluoro-nitrobenzonitriles are classified with the following hazards:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[7][14]

-

H335: May cause respiratory irritation.[6]

-

H341: Suspected of causing genetic defects (for some nitroaromatics).[16]

The signal word is typically "Warning" or "Danger".[6][16]

A self-validating system of protocols ensures user safety.

Step-by-Step Safe Handling Protocol:

-

Engineering Controls: All handling of solid 2-Bromo-6-fluoro-3-nitrobenzonitrile should be conducted in a certified chemical fume hood to avoid inhalation of dust.[16][17]

-

Personal Protective Equipment (PPE):

-

Dispensing: Use a spatula to handle the solid. Avoid creating dust. If weighing, do so in the fume hood.

-

Spill Management: In case of a spill, contain the material with a non-combustible absorbent material like sand or vermiculite.[18] Do not use combustible materials like paper towels for the initial containment. The area should then be decontaminated.[18]

-

Waste Disposal: Dispose of all waste in a properly labeled hazardous waste container according to institutional and local regulations.[18]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][19]

-

Keep away from strong oxidizing agents, strong bases, and reducing agents.[13][19]

-

Causality: Polynitrated aromatic compounds can be shock-sensitive, especially if contaminated or allowed to dry out over long periods.[20] While this compound is not as hazardous as picric acid, it is prudent to handle it with care and inspect stored material periodically.

Visualization of Workflows

Sources

- 1. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. 1805597-24-3|3-Bromo-2-fluoro-6-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 6. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [sigmaaldrich.com]

- 7. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemscene.com [chemscene.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. qualityfwd.com [qualityfwd.com]

- 11. ijpp.org [ijpp.org]

- 12. benchchem.com [benchchem.com]

- 13. iloencyclopaedia.org [iloencyclopaedia.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.com [fishersci.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

GHS Hazard Profiling and Synthetic Utility of 2-Bromo-6-fluoro-3-nitrobenzonitrile in Drug Development

Executive Summary

2-Bromo-6-fluoro-3-nitrobenzonitrile (CAS: 1807209-03-5) is a highly functionalized, electron-deficient aromatic building block[1]. Featuring an orthogonal arrangement of a nitrile, a nitro group, and two distinct halogens (bromine and fluorine), this compound serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors[2]. However, the same structural features that make it synthetically valuable also impart significant toxicological hazards. This whitepaper provides an in-depth analysis of its Globally Harmonized System (GHS) hazard profile, the biochemical mechanisms driving its toxicity, and a self-validating experimental protocol for its safe chemoselective transformation.

GHS Hazard Classification & Quantitative Profiling

Based on the physicochemical properties of polyhalogenated nitrobenzonitriles, this compound is classified under several acute toxicity and irritant categories[3][4]. The table below summarizes the core GHS Hazard Statements (H-Codes) associated with this chemical class.

Table 1: GHS Hazard Statements (H-Codes)

| GHS Code | Hazard Statement | Hazard Class & Category | Mechanistic Trigger |

| H302 | Harmful if swallowed | Acute Toxicity (Oral) - Cat 4 | Gastrointestinal absorption & systemic redox cycling. |

| H312 | Harmful in contact with skin | Acute Toxicity (Dermal) - Cat 4 | Lipophilic membrane penetration. |

| H315 | Causes skin irritation | Skin Corrosion/Irritation - Cat 2 | Covalent binding to epidermal proteins. |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation - Cat 2A | Localized nucleophilic attack on corneal tissues. |

| H332 | Harmful if inhaled | Acute Toxicity (Inhalation) - Cat 4 | Alveolar absorption of volatile particulates. |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure | Electrophilic irritation of the respiratory tract. |

Mechanistic Toxicology: The Causality of Hazard

The toxicity of substituted nitroaromatics is not arbitrary; it is governed by predictable structure-toxicity relationships (QSTR)[5]. The hazards of 2-Bromo-6-fluoro-3-nitrobenzonitrile are driven by two primary biochemical pathways[6]:

-

Mechanism A (Redox Cycling & Oxidative Stress): The nitro (-NO2) group is susceptible to enzymatic single-electron reduction by cellular nitroreductases. This forms a nitro radical anion that rapidly reacts with molecular oxygen to regenerate the parent nitro compound while producing superoxide radicals (O2•−). This futile redox cycle depletes cellular antioxidants and induces severe oxidative stress[6].

-

Mechanism B (Electrophilic SNAr Reactivity): The aromatic ring is severely electron-deficient due to the combined electron-withdrawing effects of the -CN, -NO2, and halogen atoms. This activates the ring toward Nucleophilic Aromatic Substitution (SNAr). In biological systems, cellular nucleophiles (such as the sulfhydryl groups of protein cysteines) attack the ring, displacing the highly labile fluorine atom. This covalent protein binding directly causes the severe skin and eye irritation (H315, H319) observed in exposure events[5][6].

Visualization: Toxicity Pathways & Mitigation

Fig 1: Mechanistic pathways of 2-Bromo-6-fluoro-3-nitrobenzonitrile toxicity and GHS mitigation.

Precautionary Statements & Risk Mitigation

To safely handle this compound and interrupt the toxicity mechanisms outlined above, strict adherence to GHS Precautionary Statements (P-Codes) is mandatory[3].

Table 2: GHS Precautionary Statements (P-Codes)

| P-Code | Directive | Scientific Rationale & Implementation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevents alveolar absorption (Mechanism A). Must be handled exclusively inside a certified Class II fume hood. |

| P280 | Wear protective gloves/eye protection/face protection. | Prevents SNAr-mediated protein binding (Mechanism B). Requires heavy-duty nitrile gloves and splash-proof goggles. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Rapid hydrolysis and mechanical removal of the electrophile before epidermal penetration occurs. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. | Immediate dilution to prevent irreversible corneal damage from nucleophilic attack by ocular proteins. |

Self-Validating Experimental Protocol: Chemoselective Nitro Reduction

In drug development, the primary utility of 2-Bromo-6-fluoro-3-nitrobenzonitrile lies in its conversion to an amino-benzonitrile derivative[2]. The resulting aniline core is a privileged scaffold in oncology, utilized to form critical hydrogen bonds with the ATP-binding hinge region of target kinases[2].

The following protocol details the chemoselective reduction of the nitro group to an amine. This protocol is designed as a self-validating system, ensuring that the hazardous nitro compound is fully consumed while preserving the sensitive aryl bromide bond for downstream cross-coupling reactions.

Step-by-Step Methodology

Objective: Synthesis of 3-Amino-2-bromo-6-fluorobenzonitrile.

-

Step 1: Reaction Setup & Reagent Causality

-

Action: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-Bromo-6-fluoro-3-nitrobenzonitrile in a 4:1 mixture of Ethanol/Water. Add 5.0 equivalents of Iron (Fe) powder and 1.0 equivalent of Ammonium Chloride (NH₄Cl)[2].

-

Causality: Iron/NH₄Cl is specifically chosen over Palladium-catalyzed hydrogenation (Pd/C, H₂) to prevent the unwanted hydrodehalogenation of the aryl bromide bond. The EtOH/H₂O solvent provides optimal solubility for the organic substrate while allowing the inorganic NH₄Cl to act as a gentle proton donor.

-

-

Step 2: Thermal Activation & Visual Validation

-

Action: Heat the reaction mixture to 80°C with vigorous stirring.

-

Validation: The reaction mixture will transition from a pale yellow solution (characteristic of the nitroaromatic) to a dark, rust-colored suspension (indicating the formation of iron oxides). This visual shift acts as the first indicator of reaction initiation.

-

-

Step 3: In-Process Control (IPC)

-